Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method allows for the formation of the dihydropyridine ring system under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as:
- Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other dihydropyridine derivatives may not be as effective.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 1,5-dimethyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(12)13-3)8(11)10(2)5-6/h4-5H,1-3H3 |
InChI Key |
HJFBUUJBCZPXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)C(=O)OC)C |
Origin of Product |
United States |
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